Ethyl 3-(2-hydroxyphenyl)propanoate

Natural product chemotyping Flavour authenticity Tonka bean replacer

Ethyl 3-(2-hydroxyphenyl)propanoate (CAS 20921-04-4, FEMA 4758, JECFA is a phenylpropanoid ester belonging to the fatty acid ester class, formally designated as benzenepropanoic acid, 2-hydroxy-, ethyl ester. It is an ortho-hydroxylated ethyl ester solid (m.p.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 20921-04-4
Cat. No. B1590479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-hydroxyphenyl)propanoate
CAS20921-04-4
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=CC=C1O
InChIInChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3
InChIKeyHXMJMZSXBPHDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(2-Hydroxyphenyl)propanoate (Ethyl Melilotate) – Procurement-Grade Identity and Functional Classification


Ethyl 3-(2-hydroxyphenyl)propanoate (CAS 20921-04-4, FEMA 4758, JECFA 2202) is a phenylpropanoid ester belonging to the fatty acid ester class, formally designated as benzenepropanoic acid, 2-hydroxy-, ethyl ester [1]. It is an ortho-hydroxylated ethyl ester solid (m.p. 39–42 °C, purity ≥95%) with a characteristic spicy, sweet, creamy, coumarin-vanilla tonality [2]. JECFA has evaluated it as a full-specification flavouring agent with no safety concern at current dietary intake levels (2014, Session 79) [3]. Its procurement relevance spans flavour reconstitution, fragrance formulation, and use as a synthetic aroma intermediate [4].

Why Generic Ester Substitution Is Inadequate for Ethyl 3-(2-Hydroxyphenyl)propanoate in Flavour and Intermediate Applications


In-class phenylpropanoate esters cannot be interchanged without measurable loss of flavour fidelity and natural-abundance authenticity. The ortho (2-) hydroxyl position of ethyl 3-(2-hydroxyphenyl)propanoate generates a distinct coumarin–vanilla organoleptic profile explicitly absent in the para (4-) isomer and attenuated in the methyl ester, as confirmed by Firmenich patent disclosures and GC-MS/HPLC tonka bean chemotyping [1][2]. Procurement based solely on generic phenylpropanoid ester classification therefore risks delivering an ingredient that lacks the targeted coumarinic sweetness and complexity required for flavour reconstitution and fragrance compounding [3].

Quantitative Differentiation Evidence for Ethyl 3-(2-Hydroxyphenyl)propanoate Versus Its Closest Analogs


Natural Abundance in Tonka Bean: Ethyl Melilotate Outperforms Methyl Melilotate by 7–22×

In the defining natural source of coumarinic flavour—tonka bean (Dipteryx odorata)—ethyl 3-(2-hydroxyphenyl)propanoate (ethyl melilotate) is the dominant melilotate ester, present at 7- to 22-fold higher concentrations than methyl melilotate across extraction methods [1]. This quantitative abundance directly establishes its primacy as the natural vector of the coumarin–vanilla character that formulators seek to replicate.

Natural product chemotyping Flavour authenticity Tonka bean replacer

Patent-Defended Flavour Primacy for Coumarin–Vanilla Reconstitution

Firmenich SA's patent WO2013000595 explicitly establishes ethyl 3-(2-hydroxyphenyl)propanoate as the preferred ester for imparting or reinforcing a coumarine and/or vanilla tonality, stating it is 'particularly appreciated in flavor for the reconstitution of coumarine,' bringing 'sweetness, extends vanilla character, provides sweet-cream-vanilla character and complexity' [1]. The methyl analog is listed as an alternative but without the same qualitative emphasis, making the ethyl ester the patent-defended choice for coumarin-flavour applications.

Flavour chemistry Coumarin reconstitution Vanilla tonality extension

Physical-Form and Volatility Differentiation Against the Methyl Ester

Ethyl 3-(2-hydroxyphenyl)propanoate is a white solid at ambient temperature (m.p. 39–42 °C) with a boiling point of 281–283 °C [1][2]. By contrast, the methyl analog (CAS 20349-89-7) has a reported melting point of 40–42 °C but lacks a published boiling point in authoritative databases , and its vapour pressure data remains unavailable. The ethyl ester's fully characterised volatility profile benefits formulation engineers calculating headspace partitioning and thermal stability boundaries in flavour delivery systems.

Physicochemical property Volatility Formulation handling

Ortho-Hydroxy Positional Advantage Confers Distinct Coumarin–Vanilla Tonality Absent in the Para Isomer

The ortho (2-hydroxy) substitution pattern on the phenyl ring of ethyl 3-(2-hydroxyphenyl)propanoate is structurally analogous to the dihydrocoumarin motif; this positional isomerism enables the coumarin–vanilla organoleptic character documented in the FEMA GRAS profile and the Firmenich patent [1][2]. In contrast, the para (4-hydroxy) isomer, ethyl 3-(4-hydroxyphenyl)propanoate (CAS 23795-02-0), has no published organoleptic description of coumarinic or vanilla tonality in major flavour databases . The ortho-hydroxy configuration is thus inferred to be a structural determinant of the sought-after flavour profile.

Structure–odour relationship Phenolic ester Positional isomer

Full JECFA Specification with ADI Clearance Distinguishes the Target Compound from Non-Evaluated In-Class Analogs

Ethyl 3-(2-hydroxyphenyl)propanoate holds a Full JECFA specification (JECFA No. 2202) with an Acceptable Daily Intake (ADI) of 'No safety concern at current levels of intake when used as a flavouring agent,' evaluated in 2014 (Session 79) alongside FEMA GRAS status (FEMA 4758) [1][2]. By contrast, methyl 3-(2-hydroxyphenyl)propanoate (CAS 20349-89-7) lacks a JECFA evaluation and does not hold a FEMA GRAS number, limiting its direct use in food flavourings without additional regulatory submission . This regulatory asymmetry makes the ethyl ester the only immediately deployable ortho-hydroxyphenylpropanoate for food and beverage applications in jurisdictions recognising JECFA/FEMA standards.

Food safety Regulatory compliance GRAS specification

Procurement-Relevant Application Scenarios for Ethyl 3-(2-Hydroxyphenyl)propanoate Based on Quantitative Differentiation Evidence


Coumarin–Vanilla Flavour Reconstitution in Food and Beverage Formulations

When developing a tonka-bean-type or coumarin-vanilla flavour, ethyl 3-(2-hydroxyphenyl)propanoate is the single ortho-hydroxyphenylpropanoate ester with established JECFA GRAS clearance and a patent-backed claim for coumarin reconstitution [1][2]. Its natural abundance in tonka beans (0.14–0.32 mg/g vs. 0.01–0.03 mg/g for the methyl ester) confirms its authenticity as a coumarinic flavour vector [3]. Use levels in GRAS flavour applications are referenced via FEMA 4758, providing a direct regulatory framework for dosage.

Natural Tonka Bean Absolute Replacer Accord Construction

Perfumers and flavourists building a synthetic tonka bean absolute replacer require the compound present at highest natural titre alongside coumarin. Ethyl melilotate, quantified at 0.22–0.32 mg/g in tonka beans versus 0.01–0.03 mg/g for methyl melilotate, represents the dominant melilotate ester in the natural extract and is therefore the analytically correct ingredient for replicating the bean's full chemotype [1]. Its white solid form and defined melting point (39–42 °C) also simplify compounding in solid fragrance delivery formats.

Thermally Processed Flavours Requiring Validated Volatility Parameters

In baked goods, heated beverages, or retorted products, formulators must rely on compounds with known boiling points and vapour pressures to predict flavour retention. Ethyl 3-(2-hydroxyphenyl)propanoate offers a characterised boiling point of 281–283 °C and a predicted vapour pressure of 0.0±0.6 mmHg at 25 °C, whereas the methyl analog lacks published volatility data [1][2]. This data completeness directly supports process modelling, headspace calculations, and shelf-life stability assessment in industrial flavour delivery systems.

Pharmaceutical Intermediates Leveraging Ortho-Hydroxyl Reactivity

The ortho-hydroxyl group enables intramolecular hydrogen bonding and facilitates cyclisation reactions (e.g., to coumarin-type scaffolds) that are inaccessible to the para isomer. Ethyl 3-(2-hydroxyphenyl)propanoate's bifunctional phenol-ester architecture is exploited in synthetic routes to dihydrocoumarin derivatives and as a building block for anti-diabetic lead compounds targeting PPARα/γ dual agonism [1]. Procuring the ortho isomer ensures the correct regioisomeric starting material for these specific transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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